Isobac

Description

BenchChem offers high-quality Isobac suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobac including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5736-15-2 |

|---|---|

Molecular Formula |

C13H5Cl6NaO2 |

Molecular Weight |

428.9 g/mol |

IUPAC Name |

sodium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate |

InChI |

InChI=1S/C13H6Cl6O2.Na/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;/h2-3,20-21H,1H2;/q;+1/p-1 |

InChI Key |

JNAQOQQXXBMQKT-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])O)Cl.[Na+] |

Origin of Product |

United States |

The Multifaceted Antifungal Mechanism of Isobavachalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachalcone (IBC), a natural flavonoid, has emerged as a potent antifungal agent with a complex and multifaceted mechanism of action. This technical guide delineates the core molecular interactions and cellular pathways targeted by IBC in pathogenic fungi, primarily focusing on Candida albicans and Cryptococcus neoformans. IBC demonstrates a broad-spectrum fungicidal activity, notably against fluconazole-resistant strains, and a low propensity for resistance development. Its primary modes of action include the targeted inhibition of key metabolic enzymes, disruption of cell wall and membrane integrity, and the induction of programmed cell death pathways. This document provides a comprehensive overview of the current understanding of IBC's antifungal properties, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades.

Core Antifungal Mechanisms of Isobavachalcone

Isobavachalcone exerts its antifungal effects through a multi-pronged attack on fungal cellular physiology. The primary mechanisms differ between fungal species, highlighting a sophisticated interaction with fungal-specific metabolic pathways.

Inhibition of Fungal Glycolysis in Candida albicans

In Candida albicans, a primary target of IBC is the glycolytic enzyme enolase (Eno1) . IBC exhibits selective and potent inhibition of C. albicans Eno1 (CaEno1) over its human counterpart (hEno1), suggesting a favorable therapeutic window. The isoprenoid side chain of IBC is crucial for this inhibitory activity. Inhibition of Eno1 disrupts the glycolytic pathway, leading to a reduction in glucose uptake and pyruvate (B1213749) production, thereby starving the fungal cell of essential energy.

Disruption of Mitochondrial Function in Cryptococcus neoformans

In Cryptococcus neoformans, IBC's primary targets are the mitochondrial enzymes aconitase and succinate dehydrogenase within the tricarboxylic acid (TCA) cycle. By inhibiting these enzymes, IBC disrupts the electron transport chain, leading to a significant reduction in mitochondrial membrane potential and ATP production. This mitochondrial dysfunction also results in an imbalance in the cellular redox state and the accumulation of reactive oxygen species (ROS).

Compromised Cell Wall and Membrane Integrity

IBC disrupts the integrity of the fungal cell wall and membrane through the altered expression of key biosynthetic genes. RNA-seq analysis of IBC-treated C. albicans revealed the downregulation of genes involved in:

-

β-1,3-glucan synthesis: Wsc1 and Fks1

-

Ergosterol (B1671047) biosynthesis: Erg3 and Erg11

The inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leads to increased membrane permeability and cellular leakage. This disruption of the cell's primary defense barrier contributes significantly to IBC's fungicidal activity.

Induction of Programmed Cell Death

Isobavachalcone actively induces programmed cell death in fungal cells through two distinct pathways:

-

Apoptosis: IBC treatment upregulates the expression of genes associated with apoptosis, such as Hsp90 and Aif1, in C. albicans.

-

Autophagy: IBC also triggers autophagy-associated cell death by altering the expression of autophagy-related genes, including Atg8, Atg13, and Atg17, which are involved in the formation of the Atg1 complex and the pre-autophagosomal structure.

Inhibition of Virulence Factors

Beyond its direct fungicidal effects, IBC also attenuates the virulence of C. albicans by inhibiting key pathogenic traits, including:

-

Hyphal Formation: IBC inhibits the morphological transition from yeast to hyphal form, a critical step in tissue invasion.

-

Biofilm Formation and Dispersal: IBC effectively inhibits the formation of biofilms and can disperse pre-formed mature biofilms.

Quantitative Data on Antifungal Efficacy

The antifungal potency of Isobavachalcone has been quantified against a range of pathogenic fungi. The following tables summarize the key inhibitory concentrations.

| Parameter | Fungus | Value | Reference(s) |

| MIC | Candida albicans SC5314 | 8 µg/mL | |

| MFC90 | Candida albicans SC5314 | 16 µg/mL | |

| MIC & MFC | C. albicans SC5314 & 9 clinical isolates | 4-5 µg/mL | |

| MIC | Cryptococcus neoformans | 0.5-1 µg/mL |

Table 1: Minimum Inhibitory and Fungicidal Concentrations of Isobavachalcone.

| Parameter | Target Enzyme | Value | Reference(s) |

| IC50 | C. albicans Eno1 (CaEno1) | 6.57 ± 0.24 μM (2.13 ± 0.01 µg/mL) | |

| IC50 | Human Eno1 (hEno1) | 26.76 ± 0.34 μM (8.68 ± 0.01 µg/mL) |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Isobavachalcone against Fungal and Human Enolase.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the investigation of Isobavachalcone's antifungal mechanism of action.

Antifungal Susceptibility Testing

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

-

Procedure:

-

Prepare two-fold serial dilutions of Isobavachalcone in RPMI-1640 medium in a 96-well plate.

-

Add an overnight culture of the fungal strain to each well to a final concentration of 1 x 10³ CFU/mL.

-

Incubate the plates at 30°C with shaking at 150 rpm for 24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible fungal growth. The optical density at 600 nm (OD600) can also be measured.

-

Biofilm Inhibition and Dispersal Assays

-

Method: Crystal Violet (CV) staining and Confocal Laser Scanning Microscopy (CLSM).

-

Procedure for Inhibition:

-

Add a fungal suspension to a 96-well microplate containing various concentrations of IBC.

-

Incubate overnight at 30°C to allow for biofilm formation.

-

Discard planktonic cells and wash the adhered biomass with distilled water.

-

Stain the biomass with 0.1% CV solution for 25 minutes.

-

Wash to remove unbound dye and resuspend the bound dye in 70% ethanol (B145695).

-

Measure the absorbance at 570 nm (OD570).

-

-

Procedure for Dispersal:

-

Allow mature biofilms to form in a 96-well plate for 48 hours.

-

Treat the mature biofilms with various concentrations of IBC.

-

Quantify the remaining biofilm biomass using the CV staining method described above.

-

Analysis of Cell Morphology

-

Method: Field Emission Scanning Electron Microscopy (FESEM).

-

Procedure:

-

Treat fungal cells with IBC and centrifuge to collect the pellets.

-

Fix the cells with 2.5% glutaraldehyde (B144438) at 4°C for 6 hours.

-

Dehydrate the cells using a graded series of cold ethanol (30%, 50%, 70%, 80%, 90%, 100%).

-

Treat with isoamyl acetate (B1210297) for 1 hour.

-

Sputter-coat the fixed cells with a conductive material.

-

Image the morphological changes using FESEM.

-

Reactive Oxygen Species (ROS) Detection

-

Method: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) fluorescence assay.

-

Procedure:

-

Prepare fungal cell suspensions and treat with IBC.

-

Wash the cells with PBS and incubate with DCFH-DA in PBS for 30-40 minutes at 37°C.

-

Harvest the stained cells and resuspend in pre-warmed PBS.

-

Measure the fluorescence with excitation and emission wavelengths of 488 nm and 525 nm, respectively, using a microplate reader.

-

Target Identification using DARTS (Drug Affinity Responsive Target Stability)

-

Method: This method is based on the principle that a compound binding to its target protein can protect it from protease digestion.

-

Procedure:

-

Treat fungal protein extracts with varying concentrations of IBC for 30 minutes.

-

Subject the protein extracts to hydrolysis with a protease (e.g., thermolysin).

-

Analyze the protein fragments using SDS-PAGE and Coomassie blue staining.

-

Identify protein bands that are protected from hydrolysis in the presence of IBC.

-

Excise the protected bands and identify the proteins using liquid chromatography-mass spectrometry (LC-MS).

-

Signaling Pathways and Molecular Interactions

The multifaceted mechanism of action of Isobavachalcone involves the modulation of several key signaling and metabolic pathways within the fungal cell. The following diagrams illustrate these interactions.

Isobavachalcone's mechanism of action in C. albicans.

Isobavachalcone's mechanism of action in C. neoformans.

Resistance Profile

A significant advantage of Isobavachalcone is the apparent difficulty for fungi to develop resistance to it. In vitro studies have shown that, unlike fluconazole, which rapidly induces resistance in C. albicans, the susceptibility of C. albicans to IBC remains unchanged even after prolonged exposure. Similarly, C. neoformans has not been observed to develop resistance to IBC. This low propensity for resistance is likely due to IBC's multifaceted mechanism of action, which targets multiple essential cellular processes simultaneously.

Conclusion

Isobavachalcone presents a promising scaffold for the development of novel antifungal therapeutics. Its complex mechanism of action, involving the inhibition of key metabolic pathways, disruption of cellular structures, and induction of programmed cell death, makes it a formidable agent against pathogenic fungi. The high selectivity for fungal targets over their human homologs, coupled with a low potential for resistance development, underscores its potential clinical significance. Further research into the precise molecular interactions and the synergistic potential of IBC with existing antifungal drugs is warranted to fully exploit its therapeutic capabilities.

An In-Depth Technical Guide to the Core of Isobac 20: Chemical Structure, Antimicrobial Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobac 20 is a commercial antimicrobial agent. At its core is the active ingredient 2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt. This potent compound belongs to the bisphenol class of antimicrobials and is structurally related to the well-known antiseptic, hexachlorophene (B1673135). This technical guide provides a comprehensive overview of the chemical nature, mechanism of action, and antimicrobial efficacy of the active component of Isobac 20, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

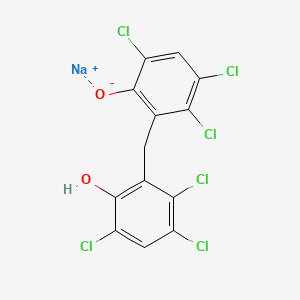

The active ingredient in Isobac 20 is the monosodium salt of 2,2'-Methylenebis(3,4,6-trichlorophenol). The parent compound, 2,2'-Methylenebis(3,4,6-trichlorophenol), is also known as hexachlorophene.

Chemical Structure:

Caption: Chemical structure of the active ingredient of Isobac 20.

| Property | Value |

| IUPAC Name | 2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt |

| CAS Number | 5736-15-2 |

| Chemical Formula | C13H5Cl6NaO2 |

| Molecular Weight | 428.87 g/mol |

Mechanism of Action

The antimicrobial action of 2,2'-Methylenebis(3,4,6-trichlorophenol) is primarily attributed to its ability to disrupt the integrity and function of bacterial cell membranes.[1][2] While specific signaling pathways are not extensively detailed in the literature, the mechanism can be summarized by the following key events:

-

Membrane Integration: The lipophilic nature of the molecule allows it to readily integrate into the lipid bilayer of the bacterial cell membrane.[1]

-

Increased Permeability: This integration disrupts the structural integrity of the membrane, leading to increased permeability.[1][2]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions (e.g., potassium) and small metabolites from the cytoplasm.[1]

-

Inhibition of Electron Transport Chain: Evidence suggests that hexachlorophene, a closely related compound, inhibits the membrane-bound components of the bacterial electron transport chain, such as respiratory D-lactate dehydrogenase.[3][4] This disrupts cellular respiration and energy production.

-

Protoplast Lysis: The culmination of membrane damage and metabolic inhibition leads to the lysis of the bacterial protoplast and ultimately, cell death.[3]

Caption: Proposed mechanism of action for the active ingredient of Isobac 20.

Quantitative Antimicrobial Data

Quantitative data on the antimicrobial efficacy of 2,2'-Methylenebis(3,4,6-trichlorophenol) is limited in publicly available literature. However, data for the closely related and well-studied compound, hexachlorophene, provides a strong indication of its antimicrobial spectrum and potency. The activity is most pronounced against Gram-positive bacteria.

| Microorganism | Test Method | Efficacy Metric | Result |

| Staphylococcus aureus | Broth Microdilution | MIC | 0.5 - 4.0 µg/mL[5] |

| Gram-negative bacteria | Broth Microdilution | MIC | >64 µg/mL[5] |

| Pseudomonas aeruginosa | Agar Dilution | MIC | 36 µg/mL (initial) |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the antimicrobial efficacy of a compound like the active ingredient in Isobac 20.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., Isobac 20 active ingredient)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and sterilize by filtration.

-

Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

-

Inoculum Preparation: a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: a. Positive Control: A well containing MHB and the bacterial inoculum, but no test compound. b. Negative Control: A well containing MHB only.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis of the Core Structure

The core structure of the active ingredient in Isobac 20, 2,2'-Methylenebis(3,4,6-trichlorophenol), also known as hexachlorophene, is synthesized through the condensation of 2,4,5-trichlorophenol (B144370) with formaldehyde (B43269).[6][7][8]

Representative Synthesis Protocol:

A typical synthesis involves the reaction of two molar equivalents of 2,4,5-trichlorophenol with one molar equivalent of a formaldehyde source (e.g., paraformaldehyde) in the presence of an acid catalyst, such as sulfuric acid.[7][8] The reaction is typically carried out in an organic solvent like acetic acid at an elevated temperature.[7] The product, hexachlorophene, can then be isolated and purified. The monosodium salt can be subsequently prepared by reacting the hexachlorophene with a sodium base.

Caption: A simplified workflow for the synthesis of the core structure of Isobac 20's active ingredient.

References

- 1. What is the mechanism of Hexachlorophene? [synapse.patsnap.com]

- 2. What is Hexachlorophene used for? [synapse.patsnap.com]

- 3. Hexachlorophene | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexachlorophenum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. medkoo.com [medkoo.com]

- 6. Hexachlorophene - Wikipedia [en.wikipedia.org]

- 7. GB1201545A - Method for preparing hexachlorophene - Google Patents [patents.google.com]

- 8. Preparation of hexachlorophene - Patent US-3723540-A - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Isobac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobac, the monosodium salt of 2,2'-Methylenebis(3,4,6-trichlorophenol), is a compound of interest in various scientific and pharmaceutical applications. Understanding its solubility in different solvents is critical for its formulation, delivery, and biological activity studies. This technical guide provides a comprehensive overview of the solubility of Isobac, leveraging available data for its parent compound, hexachlorophene. The information herein is intended to support research and development activities by providing a detailed reference on solubility, experimental methodologies, and the compound's mechanism of action.

While specific quantitative solubility data for Isobac is limited in publicly available literature, the solubility of its parent compound, hexachlorophene, offers valuable insights. As a general principle, the salt form of a compound (Isobac) is expected to exhibit significantly higher aqueous solubility than its free acid or phenol (B47542) form (hexachlorophene) due to the ionic nature of the salt. Conversely, the solubility in non-polar organic solvents may be reduced.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for hexachlorophene, the parent compound of Isobac. It is crucial to note that these values should be considered as estimates for Isobac, with the expectation that Isobac's solubility in aqueous media will be considerably higher.

| Solvent | Solvent Type | Solubility of Hexachlorophene | Temperature | Citation |

| Water | Polar Protic | ~19 mg/L | 25 °C | [1] |

| Water | Polar Protic | < 1 mg/mL | 20 °C | [2] |

| Ethanol | Polar Protic | ~30 mg/mL | Not Specified | [1][3] |

| Ethanol | Polar Protic | ~285.7 mg/mL (1 in 3.5 parts) | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL | Not Specified | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~100 mg/mL | 20 °C | [2] |

| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL | Not Specified | [1] |

| Acetone | Polar Aprotic | Very High (1 in < 1 part) | Not Specified | [2] |

| Diethyl Ether | Non-polar | Very High (1 in < 1 part) | Not Specified | [2] |

| Chloroform | Non-polar | Soluble | Not Specified | [2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical sciences. The following are detailed methodologies for key experiments that can be employed to determine the solubility of Isobac.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature until the concentration of the dissolved solute in the solvent remains constant.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Isobac to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or agitator. The system should be agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE or PVDF).

-

Quantification: Analyze the concentration of Isobac in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or g/L.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Isobac in 100% DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest.

-

Precipitation Detection: Incubate the plate for a set period (e.g., 2-24 hours) at a controlled temperature. The formation of a precipitate can be detected visually or by instrumental methods such as nephelometry (light scattering) or UV-Vis spectroscopy (by measuring the absorbance at a wavelength where the compound does not absorb, to detect light scattering from particles).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of hexachlorophene, and by extension Isobac, is the disruption of bacterial cell integrity. This is not a classical signaling pathway involving receptor-ligand interactions but rather a direct physical and biochemical assault on the bacterial cell.

dot

Caption: Mechanism of action of Isobac on bacterial cells.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound using the shake-flask method.

References

Isobac (Isobavachalcone): An In-depth Technical Guide on its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobac, chemically known as isobavachalcone (B1672217) (IBC), is a prenylated chalcone (B49325) demonstrating significant antimicrobial properties.[1][2] Extracted from plants such as Psoralea corylifolia, this natural compound has garnered considerable interest within the scientific community for its potent activity against a range of pathogens, including clinically relevant drug-resistant strains.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of Isobac, its mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial Spectrum of Activity

Isobac exhibits a selective and potent spectrum of activity, primarily targeting Gram-positive bacteria and various fungal species.[1][2] Its efficacy against multidrug-resistant organisms, such as Methicillin-Resistant Staphylococcus aureus (MRSA), underscores its potential as a promising candidate for novel antimicrobial drug development.[2][3]

Antibacterial Activity

Isobac has demonstrated robust bactericidal activity against a panel of Gram-positive bacteria.[2][4] Conversely, it shows limited to no activity against Gram-negative species, with reported Minimum Inhibitory Concentrations (MICs) often exceeding 400 µg/mL.[2][4] This selectivity is a key feature of its antimicrobial profile.

Antifungal Activity

In addition to its antibacterial properties, Isobac has been shown to possess significant antifungal and antibiofilm effects, particularly against Candida albicans.[5][6] Its mechanism in fungi also involves the disruption of cell membrane and wall integrity, leading to apoptosis and autophagy-associated cell death.[5][6]

Quantitative Antimicrobial Data

The antimicrobial potency of Isobac is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported in vitro activity of Isobac against various microorganisms.

Table 1: Antibacterial Spectrum of Isobac (Isobavachalcone)

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 5.0 | - | [1] |

| Staphylococcus aureus (MSSA) | ATCC 6538 | 1.56 | - | [1] |

| Staphylococcus aureus (MRSA) | ATCC BAA44 | 3.12 | - | [1] |

| Staphylococcus aureus (MRSA) | USA300 | 3.12 | - | [1] |

| Enterococcus faecalis | Clinical Isolates | 6.25 - 12.5 (µM) | - | [3] |

| Streptococcus pneumoniae | - | 1.56 - 50.0 | - | [2] |

| Streptococcus sanguinis | - | 1.56 - 50.0 | - | [2] |

| Streptococcus sobrinus | - | 1.56 - 50.0 | - | [2] |

| Streptococcus mutans | - | 1.56 - 50.0 | - | [2] |

| Gram-negative species | - | >400 | - | [2][4] |

Table 2: Antimycobacterial and Antifungal Spectrum of Isobac (Isobavachalcone)

| Microbial Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv (ATCC 27294) | 64 | - | [2][7] |

| Mycobacterium avium | ATCC 25291 | 64 | - | [2][7] |

| Mycobacterium kansasii | ATCC 12478 | 64 | - | [2][7] |

| Candida albicans | SC5314 | 8 | 16 | [5][8] |

| Candida albicans | Clinical Isolates | 4 - 5 | 4 - 5 | [9] |

| Cryptococcus neoformans | - | 4 (enhances Amphotericin B) | - | [10] |

Mechanism of Action

The primary mechanism of action for Isobac against both bacteria and fungi is the disruption of the cell membrane's integrity.[2][9] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3][9]

Caption: Proposed mechanism of action for Isobac leading to microbial cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Isobac's antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][11]

Protocol:

-

Preparation of Isobac Stock Solution: Dissolve Isobac in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 1 mg/mL).[2]

-

Serial Dilutions: In a 96-well microplate, perform serial two-fold dilutions of the Isobac stock solution in a suitable growth medium (e.g., Brain Heart Infusion broth) to achieve a range of final concentrations.[2]

-

Bacterial Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the Isobac dilutions.

-

Controls: Include a positive control (microorganism in broth without Isobac) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of Isobac that completely inhibits visible growth of the microorganism.[11] A colorimetric indicator such as resazurin (B115843) can be used to aid in the determination of cell viability.[2]

Biofilm Inhibition Assay

This assay assesses the ability of Isobac to prevent the formation of microbial biofilms.[1]

Protocol:

-

Assay Setup: In a 96-well plate, add serial dilutions of Isobac to a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).[1]

-

Inoculation: Inoculate the wells with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[1]

-

Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Stain the adherent biofilms with a solution such as 0.1% crystal violet for 15 minutes.

-

Destaining: Wash the wells again to remove excess stain and then add a destaining solution (e.g., 30% acetic acid or ethanol) to solubilize the stain from the biofilm.

-

Quantification: Measure the absorbance of the destained solution using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm formed.

Caption: Experimental workflow for a biofilm inhibition assay.

Conclusion

Isobac (isobavachalcone) presents a compelling profile as a potential antimicrobial agent, characterized by its potent and selective activity against Gram-positive bacteria and certain fungi. Its primary mode of action, through the disruption of microbial cell membranes, is a valuable attribute in the context of combating antimicrobial resistance. The synergistic potential of Isobac with conventional antibiotics further enhances its therapeutic prospects. Future research should focus on elucidating the precise molecular interactions of Isobac with the bacterial membrane and investigating potential secondary intracellular targets to fully realize its clinical potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. In vitro antibacterial and antibiofilm activities of isobavachalcone against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy [frontiersin.org]

- 6. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effects and mode of antifungal action of isobavachalcone on Candida albicans growth and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combination of isobavachalcone and amphotericin B has antifungal effect against Cryptococcus neoformans and protects host tissue damage by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fungicide Isobac (Hexachlorophene)

A historical perspective on the discovery, mechanism, and eventual decline of a once-prominent antimicrobial agent.

Executive Summary

Isobac, known commercially as Isobac 20 or Nabac, is a fungicide and bactericide whose active ingredient is the sodium salt of 2,2'-methylenebis(3,4,6-trichlorophenol), commonly known as hexachlorophene (B1673135).[1][2] Primarily utilized in agriculture as a seed treatment and soil drench, particularly for the control of seedling diseases in cotton, its history is deeply intertwined with the broader story of hexachlorophene's rise and fall as a widely used antiseptic. While effective against a range of fungal pathogens, significant toxicity concerns ultimately led to severe restrictions on its use, and detailed public data on its agricultural efficacy has become scarce. This guide synthesizes the available technical information on the discovery, history, and fungicidal properties of Isobac.

Discovery and History

The development of Isobac is a subset of the history of its active ingredient, hexachlorophene. Hexachlorophene was first synthesized in the late 1930s and rose to prominence in the mid-20th century as a potent antibacterial agent. It was widely incorporated into a vast array of consumer and medical products, from soaps and cosmetics to hospital-grade disinfectants.

Its application in agriculture, under trade names like Isobac 20 and Nabac, targeted soil-borne fungal pathogens that cause "damping-off" in seedlings, a significant issue in crops like cotton.[1][3] The fungicidal and bactericidal properties of hexachlorophene made it an effective tool for protecting young plants during their most vulnerable stage.

However, the widespread use of hexachlorophene came to an abrupt halt in the early 1970s. A tragic incident in France involving baby powder accidentally contaminated with a high concentration of hexachlorophene led to the deaths of numerous infants and caused severe neurological damage in others. This event, coupled with growing evidence of its neurotoxicity and ability to be absorbed through the skin, prompted regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), to ban or severely restrict its use in most applications. While some agricultural uses persisted for a time, the overall safety concerns surrounding hexachlorophene led to a significant decline in its use as a fungicide.

Chemical and Physical Properties

The active ingredient of Isobac is the sodium salt of hexachlorophene. The properties of the parent compound, hexachlorophene, are well-documented.

| Property | Value |

| Chemical Name | 2,2'-Methylenebis(3,4,6-trichlorophenol) |

| CAS Number | 70-30-4 |

| Molecular Formula | C₁₃H₆Cl₆O₂ |

| Molecular Weight | 406.9 g/mol |

| Appearance | White to light tan crystalline powder |

| Solubility | Insoluble in water; soluble in acetone, ethanol, and other organic solvents. The sodium salt (Isobac) has greater water solubility. |

Mechanism of Action

The primary fungicidal and bactericidal mechanism of hexachlorophene involves the disruption of cellular energy production and membrane integrity. It is a broad-spectrum biocide that affects fundamental cellular processes.

Inhibition of Mitochondrial Respiration

Studies on the effects of bisphenols, including hexachlorophene, on fungal and other eukaryotic cells have shown that they are potent inhibitors of the mitochondrial electron transport chain.[4][5] This disruption of cellular respiration leads to a rapid depletion of ATP, the cell's primary energy currency, ultimately resulting in cell death. The putative mechanism involves the decreased activity of enzyme complexes within the electron transport chain, which can also lead to the overproduction of reactive oxygen species (ROS), causing further cellular damage through oxidative stress.[4]

Caption: Proposed mechanism of Isobac's fungicidal action via mitochondrial disruption.

Fungicidal Efficacy and Experimental Protocols

Detailed, publicly available quantitative data from historical field trials of Isobac (Nabac) is scarce. Historical agricultural research indicates its primary use was for the control of seedling diseases, or "damping-off," in cotton, caused by a complex of soil-borne fungi including Rhizoctonia solani and Pythium spp.[1][3][6]

General Experimental Protocol for Fungicide Seed Treatment Trials

Caption: Generalized experimental workflow for evaluating fungicide seed treatments.

It is important to note that due to the significant time that has passed since Isobac was in widespread use, and the subsequent regulatory restrictions, comprehensive, modern-style efficacy data in publicly accessible formats is largely unavailable. The focus of research on hexachlorophene shifted dramatically towards its toxicological profile rather than its agricultural applications.

Conclusion

Isobac, with its active ingredient hexachlorophene, represents a chapter in the history of fungicides where a highly effective, broad-spectrum antimicrobial was developed and utilized before a full understanding of its potential for toxicity was realized. While it showed efficacy in controlling important seedling diseases in agriculture, its legacy is now defined by the health and environmental concerns that led to its restricted use. The lack of detailed, publicly available data on its fungicidal performance underscores the shift in scientific and regulatory focus away from this compound for agricultural applications. For researchers and drug development professionals, the story of Isobac serves as a case study in the importance of thorough toxicological evaluation in the development of new chemical agents.

References

Isobac 20: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Isobac 20, also known by its chemical name, 2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt, and CAS number 5736-15-2. The following sections detail the physical and chemical properties, toxicological data, personal protective equipment (PPE) protocols, and emergency procedures associated with this compound.

Chemical and Physical Properties

Isobac 20 is a solid powder with the molecular formula C13H5Cl6NaO2 and a molecular weight of 428.87.[1] It is soluble in Dimethyl sulfoxide (B87167) (DMSO).[1] While some sources indicate it can be shipped under ambient temperature as a non-hazardous chemical, other safety data sheets classify it with significant hazards, necessitating careful handling.[1]

| Property | Value | Reference |

| CAS Number | 5736-15-2 | [1] |

| Molecular Formula | C13H5Cl6NaO2 | [1] |

| Molecular Weight | 428.87 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Melting Point | 225-228 °C | [2] |

| Water Solubility | Soluble | [2] |

Toxicological Data

The toxicological profile of Isobac 20 indicates that it is moderately toxic by ingestion.[3] It is crucial to handle this compound with care to avoid adverse health effects.

| Endpoint | Result | Species | Reference |

| Acute Oral LD50 | 637 mg/kg | Mallard duck | [4] |

| Acute Oral LD50 | 1700 mg/kg | Rat | [2] |

| Intraperitoneal LD50 | 310 mg/kg | Mouse | [2] |

Note: While oral toxicity data is available, information regarding dermal and inhalation toxicity is limited. It is recommended to handle Isobac 20 as a potentially hazardous substance through all routes of exposure.

Hazard Identification and Classification

Different suppliers provide varying hazard classifications for Isobac 20. It is prudent to adopt a conservative approach and adhere to the more stringent safety precautions. Some classifications include:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[5]

-

Skin Sensitization: May cause an allergic skin reaction.[5]

-

Hazardous to the Aquatic Environment (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[5]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Handle in a well-ventilated place, preferably within a fume hood.[2][6]

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a dry, dark place.[1]

-

For short-term storage (days to weeks), maintain a temperature of 0 - 4 °C.[1]

-

For long-term storage (months to years), store at -20 °C.[1]

-

Keep the container tightly closed in a dry and well-ventilated place.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE program is critical when working with Isobac 20. The following diagram outlines the recommended PPE selection process.

Caption: Personal Protective Equipment (PPE) selection workflow for handling Isobac 20.

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

Spill Response:

Caption: Emergency response workflow for an Isobac 20 spill.

First Aid Measures:

-

After eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

After skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation or rash occurs, get medical advice/attention.[5]

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[8]

-

After swallowing: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[5]

Fire Fighting Measures

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific hazards arising from the chemical: When heated to decomposition, it may emit toxic fumes of hydrogen chloride and sodium oxides.[2][3]

-

Special protective equipment for firefighters: Wear a self-contained breathing apparatus and full protective clothing.[2]

Experimental Protocols

Detailed experimental protocols for the toxicity studies cited in this document are not publicly available. The LD50 values are typically determined through standardized procedures, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols generally involve the administration of the substance to a group of laboratory animals at various dose levels to determine the concentration at which 50% of the test population succumbs. For a comprehensive understanding of the methodologies, it is recommended to consult the specific OECD test guidelines relevant to acute oral and intraperitoneal toxicity studies.

This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier and follow all institutional and regulatory guidelines for chemical safety.

References

- 1. medkoo.com [medkoo.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. CAS No.5736-15-2,sodium hydrogen 2,2'-methylenebis[3,4,6-trichlorophenolate] Suppliers [lookchem.com]

- 4. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 5. leap.epa.ie [leap.epa.ie]

- 6. store.sangon.com [store.sangon.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

Unveiling the Molecular Target of Isobavachalcone in Bacterial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachalcone (IBC), a prenylated chalcone (B49325) of natural origin, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular target and mechanism of action of Isobac in bacterial cells. Current research compellingly indicates that the primary molecular target of Isobac is the bacterial cell membrane , leading to its disruption and subsequent cell death. A potential secondary target, the enzyme PurH (phosphoribosylaminoimidazole-succinocarboxamide synthase) , has been identified in Enterococcus faecalis, suggesting a multi-targeted antibacterial strategy. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Molecular Target: The Bacterial Cell Membrane

The primary mechanism of antibacterial action for Isobavachalcone is the direct disruption of the bacterial cell membrane.[1][2][3][4] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis. This mode of action is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in their Gram-negative counterparts.

Visualization of the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of Isobavachalcone's interaction with the bacterial cell membrane, leading to its disruption.

Caption: Proposed mechanism of Isobac-mediated bacterial cell membrane disruption.

Potential Secondary Target in Enterococcus faecalis: PurH

Whole-genome sequencing of Isobavachalcone-resistant Enterococcus faecalis has identified mutations in the gene encoding for PurH (phosphoribosylaminoimidazole-succinocarboxamide synthase), an essential enzyme in the de novo purine (B94841) biosynthesis pathway.[5] Molecular docking studies further support a potential binding interaction between Isobavachalcone and the PurH protein.[5] Inhibition of PurH would disrupt DNA and RNA synthesis, leading to a bacteriostatic or bactericidal effect.

Visualization of the Purine Biosynthesis Pathway and Isobac's Potential Point of Inhibition

The following diagram depicts the simplified purine biosynthesis pathway, highlighting the potential inhibition of PurH by Isobavachalcone.

Caption: Simplified de novo purine biosynthesis pathway and the potential inhibition of PurH by Isobac.

Quantitative Data Summary

The antibacterial efficacy of Isobavachalcone has been quantified through various studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against a range of bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Isobavachalcone against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | 1.56 | [1][2] |

| Staphylococcus aureus (MRSA) | 3.12 | [1][2] |

| Streptococcus sanguinis | 1.56 - 50.0 | [1] |

| Streptococcus sobrinus | 1.56 - 50.0 | [1] |

| Streptococcus mutans | 1.56 - 50.0 | [1] |

| Enterococcus faecalis | 6.25 - 12.5 µM | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of Isobavachalcone against Mycobacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Mycobacterium avium | 62.5 | [1] |

| Mycobacterium kansasii | 62.5 | [1] |

| Mycobacterium tuberculosis | 62.5 | [1] |

Table 3: Activity of Isobavachalcone against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | > 400 | [1] |

| Klebsiella pneumoniae | > 400 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular target and antibacterial activity of Isobavachalcone.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of Isobavachalcone.

Caption: Experimental workflow for MIC and MBC determination.

-

Preparation of Isobavachalcone Dilutions:

-

Prepare a stock solution of Isobavachalcone in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the Isobavachalcone stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the 96-well plate containing the Isobavachalcone dilutions.

-

Include a positive control (bacteria in broth without Isobavachalcone) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of Isobavachalcone that completely inhibits visible bacterial growth.

-

-

MBC Determination:

-

From each well that shows no visible growth (at and above the MIC), plate a 10-100 µL aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration of Isobavachalcone that results in a ≥99.9% reduction in the initial inoculum count.

-

Fluorescence Microscopy for Bacterial Membrane Disruption

This protocol uses the fluorescent dyes Propidium Iodide (PI) and SYTO9 to assess membrane integrity. SYTO9 is a green-fluorescent stain that labels all bacterial cells (both live and dead), while PI is a red-fluorescent stain that only enters cells with compromised membranes.

-

Bacterial Cell Preparation:

-

Grow the test bacterium (e.g., Bacillus subtilis) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in the buffer to a desired optical density.

-

-

Treatment with Isobavachalcone:

-

Treat the bacterial suspension with Isobavachalcone at a concentration known to be bactericidal (e.g., at its MBC value).

-

Include a positive control (e.g., a known membrane-disrupting agent like nisin) and a negative control (untreated cells).

-

Incubate for a specified period (e.g., 15-30 minutes).

-

-

Staining:

-

Add a mixture of SYTO9 and Propidium Iodide to the bacterial suspensions.

-

Incubate in the dark for approximately 15 minutes.

-

-

Microscopy:

-

Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for green (SYTO9) and red (PI) fluorescence.

-

Live cells will appear green, while cells with damaged membranes will appear red.

-

Time-Kill Curve Assay

This assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.

-

Preparation:

-

Prepare a standardized bacterial inoculum as described for the MIC assay.

-

Prepare tubes of broth containing Isobavachalcone at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

-

-

Inoculation and Sampling:

-

Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

-

At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto a suitable agar medium.

-

Incubate the plates at 37°C for 24 hours.

-

Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each Isobavachalcone concentration and the control.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

-

Conclusion

The collective evidence strongly supports the bacterial cell membrane as the primary molecular target of Isobavachalcone. Its ability to disrupt this essential structure provides a compelling mechanism for its potent activity against Gram-positive bacteria. The potential secondary target, PurH, in Enterococcus faecalis suggests that Isobavachalcone may employ a multi-pronged attack, which could be advantageous in overcoming resistance. Further research is warranted to fully elucidate the interaction with PurH and to explore the therapeutic potential of this promising natural compound in the development of novel antibacterial agents.

References

An In-depth Technical Guide to the Degradation and Stability of Isobac (Hexachlorophene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobac, a trade name for the active ingredient hexachlorophene (B1673135), is a chlorinated bisphenolic antiseptic agent. Historically, it has been utilized in a variety of topical products for its bacteriostatic properties, primarily against Gram-positive organisms. The stability and degradation profile of an active pharmaceutical ingredient (API) like hexachlorophene is of paramount importance for ensuring its safety, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the degradation pathways and stability of hexachlorophene under various stress conditions. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation studies.

The information presented herein is based on established scientific principles and available literature on hexachlorophene and related compounds. This guide will delve into the experimental protocols for forced degradation studies, present available data in a structured format, and provide visual representations of key pathways and workflows to facilitate a deeper understanding of the molecule's behavior.

Physicochemical Properties of Hexachlorophene

A solid understanding of the physicochemical properties of hexachlorophene is fundamental to comprehending its stability and degradation characteristics.

| Property | Value |

| Chemical Name | 2,2'-Methylenebis(3,4,6-trichlorophenol) |

| Molecular Formula | C₁₃H₆Cl₆O₂ |

| Molecular Weight | 406.9 g/mol |

| Appearance | White to light tan, crystalline powder.[1] |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, diethyl ether, and chloroform.[2] |

| pKa | 5.0 |

Mechanism of Action

Hexachlorophene exerts its antimicrobial effect primarily by disrupting the integrity and function of the bacterial cell membrane. Its lipophilic nature allows it to readily integrate into the lipid bilayer of the cell membrane. This disruption leads to increased membrane permeability, causing leakage of essential intracellular components such as ions and metabolites, which ultimately results in the inhibition of bacterial growth or cell death.[3]

Furthermore, hexachlorophene is known to inhibit the membrane-bound components of the electron transport chain, a critical pathway for cellular respiration and energy production in bacteria. By interfering with this vital process, hexachlorophene further compromises the metabolic activity of the bacterial cell.

Figure 1: Mechanism of action of Hexachlorophene against bacterial cells.

Forced Degradation and Stability Studies

Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products of a drug substance, which in turn helps in establishing its intrinsic stability and developing stability-indicating analytical methods.[4][5] These studies involve subjecting the API to conditions more severe than accelerated stability testing.

Experimental Protocols for Forced Degradation

The following are general protocols for conducting forced degradation studies on hexachlorophene, based on ICH guidelines. The extent of degradation should ideally be in the range of 5-20%.[4]

1. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve hexachlorophene in a suitable solvent (e.g., methanol (B129727) or ethanol) and then dilute with 0.1 M to 1 M hydrochloric acid. The solution is then typically heated at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Samples are withdrawn at various time points, neutralized, and analyzed.

-

Basic Conditions: Dissolve hexachlorophene in a suitable solvent and dilute with 0.1 M to 1 M sodium hydroxide. The experimental conditions (temperature and time) are similar to the acidic hydrolysis study. Samples are withdrawn, neutralized, and analyzed.

-

Neutral Conditions: Dissolve hexachlorophene in a suitable solvent and dilute with water. The solution is heated under the same conditions as acidic and basic hydrolysis to assess for any degradation in a neutral aqueous environment.

2. Oxidative Degradation:

-

Prepare a solution of hexachlorophene in a suitable solvent.

-

Add a solution of hydrogen peroxide (typically 3% to 30%) to the drug solution.

-

The reaction is usually carried out at room temperature for a specified duration, with samples being taken at different intervals for analysis.

3. Thermal Degradation:

-

Expose a solid sample of hexachlorophene to dry heat in a temperature-controlled oven.

-

The temperature is typically set at a significant increment above accelerated stability testing conditions (e.g., 60°C, 80°C, or higher).

-

Samples are withdrawn at various time points and analyzed.

4. Photolytic Degradation:

-

Expose a solution of hexachlorophene, as well as the solid drug substance, to a light source that provides both UV and visible light.

-

The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

-

A control sample should be protected from light to differentiate between photolytic and thermal degradation.

Figure 2: General workflow for forced degradation studies of Hexachlorophene.

Summary of Degradation Behavior

While specific quantitative data from forced degradation studies on hexachlorophene is limited in publicly available literature, the following provides a qualitative summary of its expected degradation behavior based on its chemical structure and studies on similar chlorinated phenolic compounds.

| Stress Condition | Expected Degradation Behavior | Potential Degradation Products |

| Acid Hydrolysis | Hexachlorophene is expected to be relatively stable to acid hydrolysis due to the absence of easily hydrolyzable functional groups. | Minimal degradation expected. |

| Base Hydrolysis | Similar to acidic conditions, hexachlorophene is anticipated to show good stability under basic conditions. | Minimal degradation expected. |

| Oxidative Degradation | The phenolic hydroxyl groups and the aromatic rings are susceptible to oxidation. This is likely a significant degradation pathway. | Formation of quinone-type structures, and potentially cleavage of the methylene (B1212753) bridge. Further oxidation could lead to ring-opening products. |

| Thermal Degradation | As a solid, hexachlorophene is relatively stable at elevated temperatures, but some degradation can be expected at temperatures approaching its melting point. | Products of thermal decomposition may include smaller chlorinated aromatic fragments. |

| Photolytic Degradation | The chlorinated aromatic rings in hexachlorophene can absorb UV light, making it susceptible to photodegradation. This is a likely pathway for degradation upon exposure to light. | Photodegradation can lead to dechlorination and the formation of various chlorinated and non-chlorinated phenolic compounds. Dimerization and polymerization products are also possible.[6] |

Stability-Indicating Analytical Methods

To accurately assess the stability of hexachlorophene and quantify its degradation products, the use of a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Typical HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV detection at a wavelength where hexachlorophene and its potential degradation products have significant absorbance (e.g., around 280-300 nm). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Method Validation

A stability-indicating HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Figure 3: Key parameters for the validation of a stability-indicating analytical method.

Conclusion

This technical guide has provided a comprehensive overview of the degradation and stability of Isobac (hexachlorophene). While specific quantitative data on forced degradation is not extensively available in the public domain, the information presented on its physicochemical properties, mechanism of action, and expected degradation pathways provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols for forced degradation studies and the principles of stability-indicating analytical methods outlined herein offer a practical framework for conducting stability assessments. The provided diagrams serve to visually summarize the key concepts, facilitating a clearer understanding of the complex processes involved. Further research to generate and publish quantitative degradation data for hexachlorophene would be a valuable contribution to the scientific community.

References

- 1. Hexachlorophene | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexachlorophene - Wikipedia [en.wikipedia.org]

- 3. Antimicrobial actions of hexachlorophene: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

Theoretical Basis for Isobavachalcone's (IBC) Biocidal and Biological Activity: An In-depth Technical Guide

Disclaimer: The term "Isobac" can refer to multiple substances. "Isobac 20" is the trade name for 2,2'-Methylenebis(3,4,6-trichlorophenol) monosodium salt, a fungicide and bactericide.[1] However, the detailed signaling pathway information requested aligns more closely with research conducted on isobavachalcone (B1672217) (IBC) , a bioactive molecule. This guide will therefore focus on the theoretical basis of isobavachalcone's activity.

Introduction

Isobavachalcone (IBC) is a chalcone (B49325) compound that has demonstrated a broad spectrum of biological activities, including antibacterial and anticancer effects.[2][3] Its biocidal properties, particularly against Gram-positive bacteria, are attributed to its ability to disrupt bacterial cell membranes.[2][3] Furthermore, in the context of cancer cell biology, IBC has been shown to induce apoptosis and inhibit proliferation by modulating key signaling pathways.[4][5] This technical guide provides a comprehensive overview of the theoretical basis for IBC's biocidal and biological activities, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing relevant pathways.

Biocidal (Antibacterial) Activity of Isobavachalcone

The primary antibacterial mechanism of isobavachalcone is the disruption of the bacterial cell membrane.[2][3] This action leads to a cascade of events culminating in bacterial cell death.

1.1. Mechanism of Action: Membrane Disruption

IBC's effectiveness as a biocidal agent stems from its ability to compromise the integrity of bacterial cell membranes.[2][3] Studies suggest that IBC's interaction with the membrane leads to increased permeability, dissipation of the proton motive force, and subsequent inhibition of essential macromolecular biosynthesis.[3] This membrane-disrupting action has been observed against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

1.2. Quantitative Data on Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of isobavachalcone against Bacillus subtilis.

| Parameter | Concentration (µg/mL) |

| Minimum Bactericidal Concentration (MBC) | 3.13 |

Data extracted from a study on Bacillus subtilis.[3]

Anti-cancer Activity and Associated Signaling Pathways

Isobavachalcone has been shown to inhibit the proliferation and induce apoptosis in various cancer cells, notably in gastric cancer.[5] This activity is primarily mediated through the inhibition of the Akt and Erk signaling pathways.[5]

2.1. Inhibition of Akt and Erk Signaling Pathways

The Akt and Erk signaling pathways are crucial for cell survival, proliferation, and resistance to apoptosis. Isobavachalcone has been demonstrated to reduce the phosphorylation of both Akt and Erk in a concentration-dependent manner in MGC803 gastric cancer cells. By inhibiting these pathways, IBC promotes apoptosis.[4][5]

The inhibition of Akt and Erk signaling leads to downstream effects on apoptosis-related proteins. Specifically, IBC treatment has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a key factor in the initiation of the mitochondrial apoptotic cascade, which ultimately leads to the activation of executioner caspases, such as caspase-3.

Caption: Isobavachalcone's inhibition of Akt/Erk pathways promotes apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the biocidal and biological activities of isobavachalcone.

3.1. Antibacterial and Antibiofilm Assays

-

Objective: To determine the minimum inhibitory concentration (MIC) and the effect on biofilm formation.

-

Protocol:

-

Bacterial cultures are grown in appropriate media (e.g., Cation-adjusted Mueller-Hinton Broth for susceptibility tests and Tryptic Soy Broth with glucose for biofilm assays).[2]

-

For MIC determination, a serial dilution of isobavachalcone is prepared in 96-well microtiter plates.

-

Bacterial suspension is added to each well.

-

Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[2]

-

The MIC is determined as the lowest concentration of IBC that inhibits visible bacterial growth.

-

For biofilm inhibition, sub-MIC concentrations of IBC are used, and biofilm biomass is quantified after incubation using crystal violet staining.[2]

-

3.2. Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the inhibitory effect of isobavachalcone on cancer cell proliferation.

-

Protocol:

-

Cancer cells (e.g., MGC803) are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of isobavachalcone for different time points.

-

After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

The formazan (B1609692) crystals formed are dissolved in a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control group.[4]

-

3.3. Western Blotting

-

Objective: To determine the protein expression levels of key signaling molecules.

-

Protocol:

-

Cells are treated with isobavachalcone and then lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, Erk, p-Erk, Bcl-2, Bax, Caspase-3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system.[4]

-

Caption: Experimental workflow for assessing Isobavachalcone's bioactivity.

Conclusion

The biocidal and biological activities of isobavachalcone are multifaceted, with distinct mechanisms of action against bacteria and cancer cells. Its ability to disrupt bacterial membranes makes it a promising antibacterial agent. In the context of oncology, its inhibitory effects on the Akt and Erk signaling pathways highlight its potential as an anti-cancer therapeutic. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of isobavachalcone's therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical applications.

References

- 1. medkoo.com [medkoo.com]

- 2. In vitro antibacterial and antibiofilm activities of isobavachalcone against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Application Notes and Protocols: Isobavachalcone as a Positive Control in Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobavachalcone (B1672217) (IBC), a prenylated chalcone (B49325) isolated from Psoralea corylifolia, has demonstrated significant antifungal activity against a range of pathogenic fungi.[1][2] Its well-characterized mechanism of action, involving the disruption of the fungal cell wall and membrane, inhibition of ergosterol (B1671047) biosynthesis, and induction of programmed cell death, makes it a valuable compound for antifungal research.[1][2][3] While standard antifungal drugs like fluconazole (B54011) and amphotericin B are common positive controls in clinical susceptibility testing, Isobavachalcone can serve as a robust positive control in research and development settings, particularly when evaluating novel natural products or investigating specific antifungal mechanisms.

These application notes provide detailed protocols for using Isobavachalcone as a positive control in antifungal susceptibility testing, summarize its quantitative efficacy, and illustrate its molecular mechanism of action.

Data Presentation: Quantitative Efficacy of Isobavachalcone

The antifungal activity of Isobavachalcone has been quantified against several key fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature.

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | SC5314 | 8 | 16 | [1] |

| Candida albicans | SC5314 & 9 Clinical Isolates | 4-5 | 4-5 | [3] |

| Cryptococcus neoformans | H99 | 8 | - | [4] |

Table 1: Antifungal Activity of Isobavachalcone against Planktonic Fungal Cells.

| Fungal Species | Strain | Positive Control | Synergistic Effect of Isobavachalcone | Reference |

| Cryptococcus neoformans | H99 | Amphotericin B (AmB) | IBC (4 µg/mL) reduced the MIC of AmB from 1 µg/mL to 0.25 µg/mL. | [4] |

Table 2: Synergistic Activity of Isobavachalcone with Standard Antifungal Agents.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 Modified)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using Isobavachalcone as a positive control.

Materials:

-

Isobavachalcone (stock solution in DMSO)

-

Test compound (stock solution in DMSO)

-

Positive control antifungal (e.g., Fluconazole)

-

Fungal strain (e.g., Candida albicans SC5314)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader (optional)

-

Sterile saline (0.85%)

-

Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (24-48 hours on Sabouraud Dextrose Agar), select several colonies and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

In a 96-well plate, perform serial twofold dilutions of the test compound, Isobavachalcone, and the standard antifungal drug (e.g., Fluconazole) in RPMI-1640 medium. The final volume in each well should be 100 µL.

-

Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-